Ac-AAVALLPAVLLALLAP-LEHD-CHO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

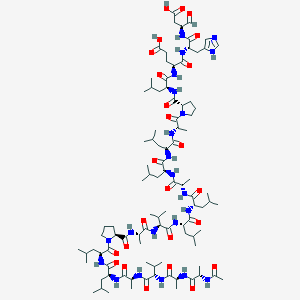

Properties

Molecular Formula |

C97H162N22O25 |

|---|---|

Molecular Weight |

2036.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H162N22O25/c1-46(2)34-65(110-90(137)70(39-51(11)12)114-95(142)78(54(17)18)117-83(130)59(23)103-92(139)73-28-27-33-119(73)97(144)72(40-52(13)14)115-91(138)68(37-49(7)8)109-81(128)57(21)104-94(141)77(53(15)16)116-82(129)58(22)101-79(126)55(19)100-61(25)121)85(132)102-56(20)80(127)108-67(36-48(5)6)89(136)111-66(35-47(3)4)86(133)105-60(24)96(143)118-32-26-29-74(118)93(140)113-69(38-50(9)10)88(135)107-64(30-31-75(122)123)84(131)112-71(41-62-43-98-45-99-62)87(134)106-63(44-120)42-76(124)125/h43-60,63-74,77-78H,26-42H2,1-25H3,(H,98,99)(H,100,121)(H,101,126)(H,102,132)(H,103,139)(H,104,141)(H,105,133)(H,106,134)(H,107,135)(H,108,127)(H,109,128)(H,110,137)(H,111,136)(H,112,131)(H,113,140)(H,114,142)(H,115,138)(H,116,129)(H,117,130)(H,122,123)(H,124,125)/t55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,77-,78-/m0/s1 |

InChI Key |

KOWOPYCBCABWCX-CXIVKAHCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ac-AAVALLPAVLLALLAP-LEHD-CHO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of the synthetic peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO. This rationally designed molecule combines a cell-penetrating peptide derived from Apolipoprotein E (ApoE) with a selective inhibitor of caspase-9, an initiator caspase pivotal to the intrinsic apoptosis pathway. The ApoE-derived sequence, Ac-AAVALLPAVLLALLAP, facilitates the intracellular delivery of the active inhibitory component, LEHD-CHO. The tetrapeptide aldehyde, LEHD-CHO, acts as a reversible inhibitor of caspase-9, and to a lesser extent caspase-8, thereby attenuating the downstream apoptotic cascade. This guide provides a comprehensive overview of the peptide's core mechanism, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

The functionality of this compound is predicated on the synergistic action of its two constituent domains: a cell-penetrating peptide and a caspase inhibitor.

-

Cell-Penetrating Peptide Domain (Ac-AAVALLPAVLLALLAP): This N-terminally acetylated peptide sequence is derived from human Apolipoprotein E (ApoE). ApoE is known to be involved in lipid transport and has been shown to have neuroprotective and anti-inflammatory properties. The AAVALLPAVLLALLAP sequence functions as a cell-penetrating peptide (CPP), enabling the molecule to traverse cellular membranes and deliver the active caspase-inhibiting moiety into the cytoplasm. This mode of entry is crucial for targeting intracellular components of the apoptotic machinery.

-

Caspase Inhibitor Domain (LEHD-CHO): The C-terminal tetrapeptide aldehyde, Leu-Glu-His-Asp-CHO (LEHD-CHO), serves as the pharmacologically active component. This sequence is a known inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase in the intrinsic pathway of apoptosis. Ac-LEHD-CHO has also been reported to exhibit inhibitory activity against caspase-8, an initiator caspase in the extrinsic pathway, although its primary target is considered to be caspase-9.[2][3] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.

By combining these two domains, this compound is engineered to be a cell-permeable agent capable of specifically targeting and inhibiting a key initiator of apoptosis.

Signaling Pathway Inhibition

This compound primarily intervenes in the intrinsic (mitochondrial) pathway of apoptosis.

dot

References

Unveiling the Bioactivity of Novel Peptides: A Technical Guide to the Functional Characterization of AAVALLPAVLLALLAP

Disclaimer: As of November 2025, the peptide with the specific amino acid sequence AAVALLPAVLLALLAP is not documented in publicly available scientific literature. Therefore, this document serves as a comprehensive, in-depth technical guide outlining the hypothetical functional characterization of this novel peptide, designated herein as Peptide-X. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the elucidation of a new peptide's biological role and mechanism of action.

Introduction

The discovery and characterization of novel bioactive peptides are pivotal in advancing our understanding of physiological processes and in the development of new therapeutic agents. Peptides, with their high specificity and potency, offer a unique class of molecules that can modulate a vast array of biological functions. The peptide AAVALLPAVLLALLAP (Peptide-X), a 15-amino acid sequence, presents a unique subject for functional investigation due to its highly hydrophobic nature, suggesting potential interactions with cellular membranes or hydrophobic pockets of proteins. This guide details a systematic approach to elucidating the function, signaling pathways, and potential therapeutic applications of Peptide-X.

In Silico and Physicochemical Characterization

Prior to in vitro and in vivo studies, initial characterization of Peptide-X would involve in silico analysis to predict its physicochemical properties and potential biological functions.

Table 1: Predicted Physicochemical Properties of Peptide-X (AAVALLPAVLLALLAP)

| Parameter | Predicted Value | Method |

| Molecular Weight | 1387.8 g/mol | Sequence-based calculation |

| Isoelectric Point (pI) | 5.52 | ExPASy ProtParam |

| Grand Average of Hydropathicity (GRAVY) | 2.687 | ExPASy ProtParam |

| Instability Index | -2.87 (Stable) | ExPASy ProtParam |

| Aliphatic Index | 208.67 | ExPASy ProtParam |

| Half-life | >100 hours (in vitro, mammalian reticulocytes) | ProtParam |

The high GRAVY score indicates a very hydrophobic nature, suggesting that Peptide-X may be a transmembrane peptide or may interact with hydrophobic regions of target proteins.

Experimental Protocols

Peptide Synthesis and Purification

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A Rink Amide MBHA resin is used as the solid support. The resin is swelled in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is activated with HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain for 2 hours.

-

Washing: The resin is washed sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the AAVALLPAVLLALLAP sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Cell Viability and Proliferation Assays

Protocol 3.2.1: MTT Assay for Cell Viability

-

Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Peptide Treatment: Cells are treated with increasing concentrations of Peptide-X (0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3.2.2: BrdU Incorporation Assay for Cell Proliferation

-

Cell Seeding and Treatment: Cells are seeded and treated with Peptide-X as described in Protocol 3.2.1.

-

BrdU Labeling: 4 hours prior to the end of the treatment period, BrdU is added to the cell culture medium to a final concentration of 10 µM.

-

Immunodetection: After treatment, cells are fixed, permeabilized, and incubated with an anti-BrdU antibody. A secondary antibody conjugated to a fluorescent probe is then added.

-

Quantification: The incorporation of BrdU is quantified by measuring the fluorescence intensity using a fluorescence microplate reader or by flow cytometry.

Hypothetical Quantitative Data

The following tables summarize hypothetical data from the functional characterization of Peptide-X.

Table 2: Cytotoxicity of Peptide-X on Various Cancer Cell Lines (IC50 values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| A549 (Lung) | >100 | 85.2 ± 5.6 | 62.5 ± 4.1 |

| HeLa (Cervical) | >100 | 78.9 ± 6.2 | 55.8 ± 3.9 |

| MCF-7 (Breast) | >100 | 92.1 ± 7.3 | 71.4 ± 5.8 |

| Normal Fibroblasts | >100 | >100 | >100 |

Table 3: Effect of Peptide-X on Cell Proliferation (BrdU Incorporation, % of Control)

| Concentration (µM) | A549 Cells (48h) | HeLa Cells (48h) |

| 1 | 98.2 ± 4.5 | 99.1 ± 3.8 |

| 10 | 85.6 ± 6.1 | 82.3 ± 5.5 |

| 50 | 60.3 ± 4.9 | 55.7 ± 4.2 |

| 100 | 42.1 ± 3.7 | 38.9 ± 3.1 |

Elucidation of Signaling Pathways

To investigate the mechanism of action of Peptide-X, a hypothetical signaling pathway is proposed and would be investigated using techniques such as Western blotting and kinase assays.

Hypothetical Signaling Pathway

Based on its hydrophobic nature, Peptide-X is hypothesized to insert into the cell membrane and disrupt the function of a receptor tyrosine kinase (RTK), leading to the inhibition of downstream pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the LEHD Tetrapeptide as a Protease Target

The tetrapeptide motif Leucine-Glutamic acid-Histidine-Aspartic acid (LEHD) is a cornerstone in the study of apoptosis, serving as a specific recognition and cleavage site for a key initiator protease. This guide provides a comprehensive technical overview of the LEHD sequence, its primary protease target, its role in critical signaling pathways, and its application in experimental assays and drug development.

The LEHD Motif and its Primary Protease Target: Caspase-9

The LEHD sequence is most notably recognized as the canonical cleavage site for Caspase-9, a member of the cysteine-aspartic protease (caspase) family.[1] Caspases are critical executioners of apoptosis (programmed cell death), a fundamental process for tissue homeostasis.[2] They are synthesized as inactive zymogens (procaspases) and become catalytically active upon specific signaling events.[3]

Caspases are categorized into initiator caspases (e.g., Caspase-8, Caspase-9) and effector or executioner caspases (e.g., Caspase-3, Caspase-7).[2][4] As an initiator caspase, Caspase-9's primary role is to activate downstream effector caspases, thereby propagating the apoptotic signal.[5][6] The specificity of this activation is dictated by the recognition of distinct tetrapeptide motifs in the substrates; for Caspase-9, this preferred sequence is LEHD.[1] While LEHD is the canonical sequence, studies have revealed some flexibility, with sequences like LESD also being recognized in certain protein contexts.[7] The efficiency of cleavage is determined not only by the P4-P1 sequence (LEHD) but also by the local context of the cleavage site within the protein substrate.[1][8]

The Intrinsic Apoptosis Signaling Pathway

Caspase-9 is the apical protease in the intrinsic (or mitochondrial) pathway of apoptosis.[3][7] This pathway is triggered by intracellular stresses such as DNA damage, growth factor withdrawal, or cytotoxic agents.[3][6] These stress signals converge at the mitochondrion, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[6][9]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[6] This binding, in the presence of ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a large, wheel-like heptameric protein complex known as the apoptosome.[4][6] The apoptosome serves as a molecular platform for the recruitment and activation of procaspase-9.[5][6] The high local concentration of procaspase-9 monomers on the apoptosome facilitates their dimerization and subsequent auto-activation through a mechanism that involves conformational changes.[3][5]

The now-active Caspase-9 cleaves and activates downstream effector caspases, such as procaspase-3 and procaspase-7, at their respective cleavage sites.[1][10] This initiates a proteolytic cascade that culminates in the systematic dismantling of the cell, characterized by the cleavage of numerous cellular proteins, DNA fragmentation, and ultimately, cell death.[4][6]

References

- 1. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 5. Caspase-9 - Wikipedia [en.wikipedia.org]

- 6. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 7. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 9. Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Characterization of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Technical Guide

This technical guide provides a comprehensive overview of the characterization of the synthetic peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO, a putative cell-permeable, selective inhibitor of caspase-9. The document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of therapeutic agents targeting this pathway.

Introduction

This compound is a rationally designed peptide inhibitor targeting caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] Its structure comprises three key functional domains:

-

Ac-AAVALLPAVLLALLAP- : An N-terminally acetylated, hydrophobic peptide sequence designed to facilitate cell membrane translocation. Similar sequences have been utilized to deliver other caspase inhibitors into cells.[3][4]

-

-LEHD- : The tetrapeptide sequence Leu-Glu-His-Asp, which is a specific recognition and cleavage site for caspase-9.[5][6]

-

-CHO : A C-terminal aldehyde group that acts as a reversible covalent inhibitor of the caspase's active site cysteine.[7]

This combination of a cell-penetrating peptide with a specific caspase-9 recognition sequence and an aldehyde warhead suggests that this compound is a tool for studying the role of caspase-9 in cellular processes and a potential therapeutic candidate for diseases characterized by excessive apoptosis.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its amino acid sequence. These properties are crucial for its handling, formulation, and biological activity.

| Property | Predicted Value | Method of Determination |

| Molecular Formula | C₉₇H₁₆₃N₂₁O₂₆ | Amino Acid Composition |

| Molecular Weight | 2015.48 g/mol | Amino Acid Composition |

| Isoelectric Point (pI) | 4.05 | Sequence-based prediction |

| Grand Average of Hydropathicity (GRAVY) | 1.878 | Sequence-based prediction |

| Solubility | Poor in water | Based on high GRAVY score |

Note: These values are theoretical and should be confirmed experimentally. The high GRAVY score indicates a very hydrophobic peptide, suggesting it will be more soluble in organic solvents like DMSO or DMF than in aqueous buffers.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of the peptide on a rink amide resin.

-

Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycles: Repeat steps 2 through 6 for each subsequent amino acid in the sequence (His(Trt), Glu(OtBu), Leu, etc.).

-

N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then lyophilize to obtain a dry powder.

Experimental Protocol: Peptide Purification

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

-

RP-HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Detection: Monitor the elution profile at 210-220 nm.[8]

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

In Vitro Characterization: Caspase-9 Inhibition Assay

To determine the inhibitory potency of this compound against caspase-9, a fluorometric or colorimetric activity assay can be performed.[5][6][9]

Experimental Protocol: Fluorometric Caspase-9 Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor peptide in DMSO.

-

Prepare a reaction buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

Prepare a stock solution of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin).[10]

-

Prepare a solution of active recombinant human caspase-9.

-

-

Assay Procedure (96-well plate format):

-

Add reaction buffer to each well.

-

Add serial dilutions of the inhibitor peptide to the test wells. Add DMSO vehicle to the control wells.

-

Add the caspase-9 enzyme to all wells except the blank (no enzyme) wells.

-

Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Ac-LEHD-AFC substrate to all wells.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[11]

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence versus time plot) for each inhibitor concentration.

-

Normalize the rates to the control (no inhibitor) wells.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description | Expected Outcome for this compound |

| IC₅₀ | The concentration of inhibitor required to reduce the enzyme activity by 50%. | Low nanomolar to micromolar range, indicating potent inhibition. |

| Ki | The inhibition constant, reflecting the binding affinity of the inhibitor for the enzyme. | Can be determined from the IC₅₀ value and the substrate concentration. |

| Mechanism of Inhibition | Reversible or irreversible, competitive, non-competitive, or uncompetitive. | Expected to be a reversible, competitive inhibitor due to the aldehyde warhead. |

Cell-Based Characterization: Apoptosis Inhibition Assay

To confirm the cell permeability and biological activity of this compound, its ability to inhibit apoptosis in a cellular context can be assessed.

Experimental Protocol: Staurosporine-Induced Apoptosis in Jurkat Cells

-

Cell Culture: Culture Jurkat cells in appropriate media and conditions.

-

Treatment:

-

Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.

-

Induce apoptosis by adding a known concentration of staurosporine (e.g., 1 µM).

-

Incubate for an additional 4-6 hours.

-

-

Apoptosis Assessment (e.g., by Caspase-3/7 Activity):

-

Lyse the cells.

-

Measure the activity of downstream executioner caspases (caspase-3 and -7) using a luminogenic or fluorogenic substrate (e.g., containing the DEVD sequence).[12]

-

-

Data Analysis:

-

Normalize the caspase-3/7 activity to the vehicle-treated, staurosporine-induced control.

-

Plot the percentage of apoptosis inhibition versus the inhibitor concentration to determine the cellular efficacy.

-

| Parameter | Description | Expected Outcome |

| Cellular EC₅₀ | The effective concentration of the inhibitor that reduces the apoptotic response by 50% in a cellular assay. | A potent EC₅₀ value would confirm cell permeability and biological activity. |

Signaling Pathways and Mechanism of Action

This compound is designed to inhibit the intrinsic apoptosis pathway at the level of caspase-9.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal.[13] This leads to the release of cytochrome c from the mitochondria into the cytosol.[13] Cytosolic cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[13] The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates downstream executioner caspases like caspase-3 and caspase-7, leading to the dismantling of the cell.[2][12]

Caption: The intrinsic apoptosis pathway, initiated by cellular stress.

Mechanism of Inhibition by this compound

The peptide inhibitor is designed to passively diffuse across the cell membrane due to its hydrophobic nature. Inside the cell, the -LEHD- sequence mimics the natural substrate of caspase-9, allowing the inhibitor to bind to the enzyme's active site. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue in the active site, thereby blocking its proteolytic activity and preventing the activation of downstream caspases.

Caption: Mechanism of caspase-9 inhibition by this compound.

Conclusion

This compound is a promising tool for the investigation of caspase-9-mediated apoptosis. Its characterization involves a multi-faceted approach, including chemical synthesis and purification, in vitro enzymatic assays to determine potency and mechanism, and cell-based assays to confirm biological activity. The protocols and data presented in this guide provide a framework for the comprehensive evaluation of this and similar peptide-based inhibitors.

References

- 1. Caspase-9 - Wikipedia [en.wikipedia.org]

- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Ac-AAVALLPAVLLALLAP-DEVD-CHO (trifluoroacetate salt) - Labchem Catalog [labchem.com.my]

- 5. promega.com [promega.com]

- 6. mpbio.com [mpbio.com]

- 7. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. protocols.io [protocols.io]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of the peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO, a potent caspase inhibitor. Due to the limited availability of direct stability data for this specific peptide in public literature, this document outlines a framework for assessing its stability based on established principles of peptide chemistry and analysis. It includes detailed experimental protocols for determining stability under various conditions, predicted degradation pathways, and illustrative data presented in a structured format. This guide is intended to equip researchers with the necessary tools and knowledge to evaluate the stability profile of this and similar complex peptides.

Introduction

This compound is a synthetic peptide designed as a specific inhibitor of caspases, a family of proteases crucial in the apoptotic pathway. Its structure comprises three key functional domains:

-

Ac-AAVALLPAVLLALLAP: An N-terminally acetylated, highly hydrophobic sequence that may act as a cell-penetrating peptide (CPP).

-

LEHD: A recognition motif for specific caspases, including caspase-9.

-

-CHO: A C-terminal aldehyde functional group, which acts as a warhead to form a reversible covalent bond with the active site cysteine of the target caspase.

The in vitro stability of this peptide is a critical parameter for its successful application in research and potential therapeutic development. Understanding its degradation kinetics and pathways is essential for defining optimal storage conditions, formulation strategies, and interpreting experimental results.

Physicochemical Properties and Potential Stability Concerns

The primary sequence of this compound suggests several potential stability challenges:

-

Hydrophobicity: The long, nonpolar AAVALLPAVLLALLAP sequence renders the peptide highly hydrophobic. This can lead to poor aqueous solubility and a high propensity for aggregation.[1][2][3] Lyophilized peptides are generally stable for longer periods when stored at -20°C or lower.[4][5]

-

Oxidation: While the sequence lacks methionine or cysteine residues which are highly susceptible to oxidation, the tryptophan and histidine residues could be potential sites of oxidation under certain conditions.

-

Hydrolysis: Peptide bonds are susceptible to hydrolysis, particularly at acidic or alkaline pH. The presence of aspartic acid (D) in the LEHD motif can be a site for hydrolysis or isomerization.

-

Aldehyde Reactivity: The C-terminal aldehyde is a reactive functional group that could potentially participate in side reactions, although its primary role is in caspase inhibition.

Illustrative In Vitro Stability Data

The following tables present hypothetical stability data for this compound to illustrate how such information would be structured. Note: These values are not based on experimental results for this specific peptide and should be considered for illustrative purposes only.

Table 1: pH-Dependent Stability of this compound

| pH | Buffer System (50 mM) | Temperature (°C) | Half-life (t½, hours) | Major Degradation Products |

| 3.0 | Glycine-HCl | 37 | 48 | Hydrolysis at Asp-His bond |

| 5.0 | Acetate | 37 | 120 | Minimal degradation |

| 7.4 | Phosphate | 37 | 96 | Deamidation, Oxidation |

| 9.0 | Borate | 37 | 24 | Racemization, Aldehyde reactions |

Table 2: Temperature-Dependent Stability in pH 7.4 Buffer

| Temperature (°C) | Half-life (t½, hours) | Aggregation Observed |

| 4 | > 500 | None |

| 25 | 168 | Minimal |

| 37 | 96 | Yes |

| 50 | 24 | Significant |

Table 3: Enzymatic Stability in Human Plasma

| Enzyme Source | Temperature (°C) | Half-life (t½, hours) | Major Cleavage Sites |

| Human Plasma | 37 | 8 | Between hydrophobic residues |

Experimental Protocols

This section provides detailed methodologies for assessing the in vitro stability of this compound.

General Peptide Handling and Solubilization

Due to its hydrophobic nature, dissolving this compound requires careful consideration.

-

Reconstitution of Lyophilized Peptide:

-

Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

-

Initially, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][3]

-

Slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the peptide concentrate with gentle vortexing.

-

If precipitation occurs, the final concentration of the organic solvent may need to be adjusted.

-

-

Storage of Stock Solutions:

pH Stability Assay

This protocol assesses the peptide's stability across a range of pH values.

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

A series of buffers (e.g., glycine-HCl for pH 3, acetate for pH 5, phosphate for pH 7.4, borate for pH 9).

-

Incubator.

-

HPLC system with a C18 column.

-

Mass spectrometer (optional, for degradation product identification).

-

-

Procedure:

-

Dilute the peptide stock solution to a final concentration of 1 mg/mL in each of the different pH buffers.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot from each sample.

-

Immediately quench any potential degradation by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and store at -20°C until analysis.

-

Analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the remaining parent peptide.

-

Calculate the half-life (t½) at each pH by plotting the natural logarithm of the peptide concentration versus time.

-

Thermal Stability Assay

This protocol evaluates the effect of temperature on peptide stability.

-

Materials:

-

This compound solution in a selected buffer (e.g., pH 7.4 phosphate buffer).

-

Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

HPLC system.

-

-

Procedure:

-

Prepare aliquots of the peptide solution.

-

Incubate the aliquots at the different temperatures.

-

At specified time points, remove samples, quench the reaction, and analyze by RP-HPLC as described in the pH stability assay.

-

Determine the half-life at each temperature.

-

Enzymatic Stability Assay (in Human Plasma)

This protocol assesses the peptide's susceptibility to degradation by proteases present in plasma.

-

Materials:

-

This compound stock solution.

-

Freshly collected human plasma (with anticoagulant, e.g., heparin or EDTA).

-

Incubator at 37°C.

-

Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).

-

Centrifuge.

-

HPLC-MS system.

-

-

Procedure:

-

Pre-warm the human plasma to 37°C.

-

Spike the plasma with the peptide stock solution to a final concentration of 100 µM.

-

Incubate the mixture at 37°C.

-

At various time points, withdraw aliquots and immediately add three volumes of ice-cold protein precipitation solution.

-

Vortex thoroughly and incubate on ice for 20 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and analyze by LC-MS to quantify the remaining peptide and identify degradation products.

-

Calculate the half-life in plasma.

-

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for in vitro stability assessment of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

The in vitro stability of this compound is a multifaceted parameter influenced by its hydrophobic nature, the reactivity of its C-terminal aldehyde, and its susceptibility to hydrolysis and enzymatic degradation. This technical guide provides a robust framework for systematically evaluating these factors. While specific experimental data for this peptide is not publicly available, the outlined protocols and considerations offer a solid foundation for researchers to determine its stability profile. Such studies are indispensable for ensuring the reliable use of this potent caspase inhibitor in a variety of research and development applications.

References

- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

Unveiling the Proteolytic Landscape of Caspase-9: A Technical Guide to LEHD-Sequence Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of caspase-9 activity, focusing on its preferential cleavage of substrates containing the Leu-Glu-His-Asp (LEHD) amino acid sequence. Caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis, plays a pivotal role in orchestrating programmed cell death. Its activation, triggered by cellular stress and the release of mitochondrial cytochrome c, leads to the formation of the apoptosome and the subsequent cleavage of downstream effector caspases and other cellular proteins, ultimately leading to cellular demise.[1][2] Understanding the specific substrates targeted by caspase-9 at the LEHD motif is crucial for elucidating the intricate mechanisms of apoptosis and for the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[2][3]

This guide provides a comprehensive overview of predicted and validated caspase-9 targets harboring the LEHD sequence, detailed experimental protocols for their identification and validation, and quantitative data to facilitate comparative analysis. Visualizations of key signaling pathways and experimental workflows are also provided to enhance understanding.

Quantitative Analysis of Caspase-9 Activity

The catalytic efficiency of caspase-9 is a critical parameter for understanding its activity towards various substrates. While extensive kinetic data for a wide range of endogenous protein substrates with the LEHD motif remains an area of active research, the kinetics of a model fluorogenic peptide substrate, Ac-LEHD-AFC, have been well-characterized.

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Ac-LEHD-AFC | 14.8 | 0.019 | 1.28 x 10³ | [3] |

| Procaspase-3 (IETD↓S) | >50 | - | <25 | [3] |

Note: The kinetic parameters for procaspase-3 are included for comparison, highlighting the significantly lower efficiency of caspase-9 towards this substrate compared to the optimal LEHD motif. The negative value for procaspase-3 indicates that the cleavage rate was too low to be accurately determined under the experimental conditions.

Experimental Protocols

The identification and validation of caspase-9 substrates are fundamental to understanding its biological roles. The following protocols provide detailed methodologies for the discovery of novel substrates using N-terminomics and their subsequent validation through in vitro cleavage assays.

Protocol 1: Identification of Caspase-9 Substrates using Subtiligase-Based N-Terminomics

This protocol outlines a "reverse" N-terminomics approach to identify direct substrates of caspase-9 in a complex protein lysate.[4]

1. Cell Lysis and Protein Extraction: a. Harvest cells of interest and wash with ice-cold PBS. b. Lyse cells in a buffer containing a cocktail of protease inhibitors (excluding those that target cysteine proteases). A typical lysis buffer is 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method like the BCA assay.

2. In Vitro Cleavage with Recombinant Caspase-9: a. To 1-2 mg of the protein lysate, add recombinant active caspase-9 to a final concentration of 100-200 nM. b. As a negative control, prepare an identical sample without the addition of caspase-9. c. Incubate both samples at 37°C for 4-6 hours to allow for substrate cleavage.

3. N-Terminal Peptide Enrichment using Subtiligase: a. To both the caspase-9-treated and control lysates, add the following components for the subtiligase reaction:

- Biotin-TEV-linker-peptide ester (e.g., Biotin-PEG-Gly-Gly-ENLYFQG-CO-O-CH₂-Ph-p-NO₂) to a final concentration of 200 µM.

- Subtiligase enzyme to a final concentration of 1 µM. b. Incubate the reaction at 37°C for 1 hour to specifically label the newly generated N-termini. c. Quench the reaction by adding a final concentration of 5 mM EDTA.

4. Protein Precipitation and Digestion: a. Precipitate the proteins from the labeled lysates using a methanol/chloroform precipitation method. b. Resuspend the protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5. c. Reduce the proteins with 5 mM TCEP for 30 minutes at room temperature. d. Alkylate with 10 mM iodoacetamide for 30 minutes in the dark. e. Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. f. Digest the proteins with sequencing-grade trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

5. Affinity Purification of Biotinylated Peptides: a. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. b. Centrifuge to remove any precipitate. c. Equilibrate streptavidin-agarose beads with wash buffer (0.1% TFA in water). d. Incubate the peptide digest with the streptavidin beads for 2 hours at room temperature with gentle rotation to capture the biotinylated N-terminal peptides. e. Wash the beads extensively with wash buffer to remove non-biotinylated peptides.

6. Elution and Mass Spectrometry Analysis: a. Elute the bound peptides by cleaving the TEV linker with TEV protease. Incubate the beads with TEV protease in TEV cleavage buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) for 2 hours at 30°C. b. Collect the supernatant containing the enriched N-terminal peptides. c. Desalt the peptides using a C18 StageTip. d. Analyze the peptides by LC-MS/MS. e. Identify the neo-N-terminal peptides present in the caspase-9-treated sample but absent or significantly reduced in the control sample. The sequence immediately preceding the newly identified N-terminus represents the caspase-9 cleavage site.

Protocol 2: Validation of Putative Caspase-9 Substrates by In Vitro Cleavage Assay and Western Blot

This protocol describes the validation of candidate substrates identified through proteomics or other screening methods.

1. Expression and Purification of Recombinant Substrate: a. Clone the cDNA of the putative substrate into an expression vector with an appropriate tag (e.g., His-tag, GST-tag) for purification. b. Express the recombinant protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells). c. Purify the recombinant protein using affinity chromatography according to the manufacturer's instructions. d. Dialyze the purified protein against a suitable storage buffer and determine its concentration.

2. In Vitro Cleavage Reaction: a. In a microcentrifuge tube, combine the following:

- Purified recombinant substrate protein (1-5 µM).

- Recombinant active caspase-9 (50-100 nM).

- Caspase assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose). b. As a negative control, prepare a reaction mixture without caspase-9. c. Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes). d. Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

3. Western Blot Analysis: a. Separate the protein fragments by SDS-PAGE on a polyacrylamide gel of an appropriate percentage to resolve the full-length protein and its cleavage products. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific to the substrate protein or its tag overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. A decrease in the band corresponding to the full-length protein and the appearance of smaller cleavage fragments in the caspase-9-treated samples will confirm that the protein is a substrate for caspase-9.

Visualizing Caspase-9 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes related to caspase-9 and its substrates.

Figure 1: The Intrinsic Apoptosis Pathway.

Figure 2: N-Terminomics Experimental Workflow.

Figure 3: Caspase-9 Substrate Cleavage Logic.

Predicted and Validated Caspase-9 Substrates with LEHD-like Motifs

A comprehensive proteomics study utilizing subtiligase-based N-terminomics identified 124 putative protein substrates of caspase-9.[1] Analysis of the cleavage sites revealed a preference for a Leu-Glu-Ser-Asp (LESD) motif, which is highly similar to the canonical LEHD sequence. The following table summarizes a selection of these identified substrates that contain an LEHD-like motif at the cleavage site.

| Protein Name | UniProt ID | Cleavage Site (P4-P1') | Function |

| Poly(A)-specific ribonuclease (PARN) | Q13464 | LESD↓G | A deadenylating nuclease involved in the regulation of mRNA turnover and the maturation of non-coding RNAs.[1] |

| Ataxin-2-like protein (ATXN2L) | Q8WWM7 | LESD↓A | Involved in the regulation of translation and mRNA stability.[1] |

| E3 ubiquitin-protein ligase RING1 | Q06587 | LESD↓S | A component of the Polycomb group (PcG) multiprotein PRC1-like complex, which is required to maintain the transcriptionally repressive state of many genes.[1] |

| ATP-dependent DNA helicase Q5 (RECQL5) | O94749 | LESD↓G | A DNA helicase involved in maintaining chromosomal and genome stability, DNA replication, and double-strand break repair.[1] |

| Nucleoporin 43 (NUP43) | Q8WUM0 | LDSD↓G | A component of the nuclear pore complex, which regulates the transport of molecules between the nucleus and the cytoplasm.[1] |

| Vimentin | P08670 | LEGE↓E | An intermediate filament protein that plays a role in maintaining cell shape and integrity.[2][5] |

| Procaspase-3 | P42574 | IETD↓S | A key executioner caspase that, once activated by caspase-9, cleaves a wide range of cellular substrates to execute apoptosis.[3] |

| Procaspase-7 | P55210 | DQMD↓G | Another executioner caspase that contributes to the dismantling of the cell during apoptosis. |

| Semaphorin-7A (Sema7A) | O75342 | LEHD↓A | A membrane-anchored protein involved in axon guidance and immune cell interactions.[5] |

| Major vault protein (MVP) | Q14764 | LESD↓A | The main component of the vault complex, which is involved in intracellular transport processes.[5] |

This guide provides a foundational resource for researchers investigating the role of caspase-9 in cellular processes. The provided protocols and data serve as a starting point for the discovery and characterization of novel caspase-9 substrates, which will undoubtedly lead to a deeper understanding of apoptosis and the development of innovative therapeutic strategies.

References

- 1. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 3. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ac-AAVALLPAVLLALLAP-LEHD-CHO for the Study of Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence "Ac-AAVALLPAVLLALLAP" is not found in publicly available scientific literature as a standard apoptosis research tool. This guide will focus on the well-characterized functional moiety of the requested compound, Ac-LEHD-CHO , a known and specific inhibitor of caspase-9. The principles, pathways, and protocols discussed are centered around the established role of caspase-9 in the intrinsic pathway of apoptosis.

Introduction to Apoptosis and the Role of Caspase-9

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. It is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases.

Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated by specific upstream signals and are responsible for activating the downstream effector caspases, which in turn cleave a multitude of cellular substrates, leading to the dismantling of the cell.

There are three main pathways that can initiate apoptosis: the extrinsic (death receptor) pathway, the intrinsic (mitochondrial) pathway, and the Granzyme B-mediated pathway.

-

The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8.

-

The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9.

-

The Granzyme B Pathway: Utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. These immune cells release perforin, which forms pores in the target cell membrane, allowing the entry of granzymes, which are serine proteases. Granzyme B can directly activate effector caspases or cleave Bid, a pro-apoptotic protein that links to the intrinsic pathway.

Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-9. The sequence LEHD (Leu-Glu-His-Asp) is the recognition site for caspase-9. By mimicking the natural substrate, Ac-LEHD-CHO binds to the active site of caspase-9, thereby blocking its proteolytic activity and inhibiting the progression of the intrinsic apoptotic pathway. This makes it an invaluable tool for studying the mechanisms of apoptosis and for identifying the specific involvement of the intrinsic pathway in various cellular processes and disease models.

Signaling Pathways in Apoptosis

The Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic and extrinsic pathways represent the two major signaling cascades leading to apoptosis. The intrinsic pathway is centered around the mitochondria, while the extrinsic pathway is initiated by external signals. Both pathways converge on the activation of effector caspases.

Figure 1: Overview of the main apoptosis signaling pathways and points of inhibition.

Quantitative Data for Apoptosis Inhibitors

The efficacy of caspase and granzyme B inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency.

| Inhibitor | Primary Target(s) | Type of Inhibition | Potency (Ki or IC50/ID50) |

| Ac-LEHD-CHO | Caspase-9 | Reversible Aldehyde | Potent inhibitor of caspase-9; specific Ki values can vary by assay conditions. |

| Ac-DEVD-CHO | Caspase-3, -7 | Reversible Aldehyde | Ki: 230 pM (Caspase-3), 1.6 nM (Caspase-7); IC50: 0.2 nM (for PARP cleavage).[1][2] |

| Ac-IETD-CHO | Caspase-8, Granzyme B | Reversible Aldehyde | Potent inhibitor of both enzymes. |

| Z-AAD-CMK | Granzyme B | Irreversible | ID50: 300 nM (for inhibiting DNA fragmentation). |

| VTI-1002 | Granzyme B | Reversible | Ki: 4.4 nM (human Granzyme B); IC50: 179 nM (murine Granzyme B). |

| Ac-IEPD-CHO | Granzyme B | Reversible | Ki: 80 nM. |

Experimental Protocols

The study of apoptosis using inhibitors like Ac-LEHD-CHO typically involves inducing apoptosis in a cell culture system and then measuring the extent of cell death with and without the inhibitor. Below are generalized protocols for common apoptosis assays.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of an apoptosis inhibitor on cultured cells.

Figure 2: General experimental workflow for studying apoptosis inhibitors.

Protocol for Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Apoptosis inducer (e.g., staurosporine, etoposide)

-

Ac-LEHD-CHO or other inhibitor

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates at a density that will not lead to over-confluence during the experiment.

-

Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of Ac-LEHD-CHO (typically 10-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the desired time (e.g., 4-24 hours).

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into centrifuge tubes.

-

For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then wash the adherent cells with PBS and detach them using trypsin or a cell scraper. Combine the detached cells with the collected medium.

-

-

Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[3][4][5]

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol for Caspase Activity Assay

This assay measures the activity of specific caspases using a fluorogenic or colorimetric substrate. For example, to measure caspase-3 activity, a substrate like Ac-DEVD-AMC (fluorogenic) or Ac-DEVD-pNA (colorimetric) is used.

Materials:

-

Cell culture reagents

-

Apoptosis inducer and inhibitor

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton-X 100)

-

Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Cell Treatment: Treat cells with the apoptosis inducer and/or inhibitor as described in section 4.2.

-

Cell Lysis:

-

Harvest and wash the cells as described previously.

-

Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA or Bradford assay) to ensure equal loading.

-

Assay Reaction:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add Assay Buffer to bring the volume to 100 µL.

-

Add the caspase substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) using a microplate reader.[6][7][8]

Interpretation of Results: An increase in fluorescence or absorbance in the samples treated with the apoptosis inducer compared to the control indicates caspase activation. A reduction in this signal in the samples pre-treated with the inhibitor demonstrates the inhibitory effect of the compound on the caspase cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. bosterbio.com [bosterbio.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. media.cellsignal.com [media.cellsignal.com]

A Technical Guide to Investigating the Cellular Uptake of Ac-AAVALLPAVLLALLAP-LEHD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO represents a novel synthetic construct with potential therapeutic applications. Its design incorporates three key features: an acetylated (Ac) N-terminus, a highly hydrophobic core sequence (AAVALLPAVLLALLAP), a central LEHD motif, and a C-terminal aldehyde group (CHO). While no direct studies on this specific peptide exist in publicly available literature, its constituent parts suggest it may function as a cell-penetrating peptide (CPP) and a potential protease inhibitor. The hydrophobic sequence is characteristic of a class of CPPs known to interact with and traverse cellular membranes.[1][2] The C-terminal aldehyde is a reactive group often employed in the design of inhibitors for cysteine proteases, such as caspases, where it can form a reversible covalent bond with the active site cysteine.

This guide provides a comprehensive framework for the characterization of the cellular uptake of this compound. It outlines detailed experimental protocols, presents example quantitative data from analogous hydrophobic peptides, and provides visualizations of potential cellular entry pathways and a recommended experimental workflow. The methodologies described herein will enable researchers to elucidate the mechanisms of cellular entry, intracellular localization, and potential biological activity of this and similar novel peptides.

Quantitative Data on Cellular Uptake of Hydrophobic Peptides

The cellular uptake of a novel peptide is influenced by various factors including its concentration, incubation time, and the specific cell line used. The following tables provide representative quantitative data from studies on hydrophobic and amphipathic cell-penetrating peptides, which can serve as a benchmark for experiments with this compound.

Table 1: Dose-Dependent Cellular Uptake of a Fluorescently Labeled Hydrophobic Peptide in HeLa Cells

| Peptide Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of Positive Cells |

| 1 | 150 ± 25 | 35 ± 5% |

| 5 | 750 ± 60 | 85 ± 8% |

| 10 | 1800 ± 150 | 98 ± 2% |

| 20 | 3500 ± 280 | 99 ± 1% |

| (Data is hypothetical and compiled for illustrative purposes based on typical results for hydrophobic CPPs.) |

Table 2: Time-Course of Cellular Uptake of a Fluorescently Labeled Hydrophobic Peptide (10 µM) in A549 Cells

| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) |

| 5 | 250 ± 40 |

| 15 | 800 ± 90 |

| 30 | 1500 ± 120 |

| 60 | 2500 ± 210 |

| 120 | 3200 ± 250 |

| (Data is hypothetical and compiled for illustrative purposes based on typical results for hydrophobic CPPs.) |

Table 3: Effect of Endocytosis Inhibitors on the Cellular Uptake of a Hydrophobic Peptide

| Inhibitor | Target Pathway | Concentration | % Inhibition of Uptake |

| Chlorpromazine | Clathrin-mediated endocytosis | 10 µg/mL | 30 ± 5% |

| Filipin III | Caveolae-mediated endocytosis | 5 µg/mL | 15 ± 4% |

| Amiloride | Macropinocytosis | 50 µM | 65 ± 8% |

| Sodium Azide | Energy-dependent processes | 0.1% | 85 ± 7% |

| (Data is hypothetical and compiled for illustrative purposes based on typical results for hydrophobic CPPs that utilize macropinocytosis.) |

Experimental Protocols

A thorough investigation into the cellular uptake of this compound requires a multi-faceted approach. Below are detailed protocols for fluorescently labeling the peptide and for subsequently quantifying its uptake and determining its intracellular localization.

Fluorescent Labeling of the Peptide

To visualize and quantify cellular uptake, the peptide must be conjugated to a fluorescent dye. The choice of fluorophore will depend on the available imaging equipment and the desired spectral properties. Dyes such as Fluorescein (FITC), Tetramethylrhodamine (TMR), or Cyanine dyes (e.g., Cy3, Cy5) are commonly used.[3][4] The labeling can be performed at the N-terminus, as the C-terminal aldehyde is likely crucial for its intended biological function.

Materials:

-

This compound peptide

-

N-hydroxysuccinimide (NHS) ester of the chosen fluorophore (e.g., FITC-NHS, TMR-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL.

-

Add 2-3 molar equivalents of the fluorophore-NHS ester to the peptide solution.

-

Add 5-10 molar equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction progress by RP-HPLC.

-

Upon completion, purify the labeled peptide using preparative RP-HPLC.

-

Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry.

-

Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput method to quantify the amount of fluorescently labeled peptide taken up by a cell population.[5][6][7]

Materials:

-

Adherent or suspension cells (e.g., HeLa, A549, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Fluorescently labeled peptide

-

Flow cytometer

Protocol:

-

Cell Seeding: For adherent cells, seed 1-5 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight. For suspension cells, use a similar cell density in appropriate culture tubes.

-

Peptide Incubation: Prepare a stock solution of the fluorescently labeled peptide in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the peptide-containing medium.

-

Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes) at 37°C in a CO2 incubator.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with ice-cold PBS to remove non-internalized peptide. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

-

Suspension cells: Transfer the cells directly to a flow cytometry tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat this washing step twice.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable sheath fluid or PBS. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore. Use untreated cells as a negative control to set the background fluorescence.

-

Data Analysis: Quantify the cellular uptake by determining the mean fluorescence intensity (MFI) of the cell population and the percentage of fluorescently positive cells.

Visualization of Intracellular Localization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular distribution of the fluorescently labeled peptide, providing insights into its mechanism of uptake and intracellular fate.[8][9][10]

Materials:

-

Cells seeded on glass-bottom dishes or coverslips

-

Fluorescently labeled peptide

-

Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with a nuclear stain (e.g., DAPI)

-

Confocal laser scanning microscope

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Peptide Incubation: Treat the cells with the fluorescently labeled peptide at the desired concentration and for the desired time, as described in the flow cytometry protocol.

-

Co-staining with Organelle Trackers (Optional): During the last 15-30 minutes of peptide incubation, add the desired organelle-specific tracker to the medium according to the manufacturer's instructions.

-

Washing: Wash the cells three times with pre-warmed PBS.

-

Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If additional intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing a nuclear stain like DAPI.

-

Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore, the organelle tracker, and the nuclear stain.

-

Image Analysis: Analyze the images to determine the subcellular localization of the peptide. Co-localization analysis with organelle markers can indicate trafficking to specific compartments.

Differentiating Uptake Pathways with Endocytosis Inhibitors

To elucidate the mechanism of cellular entry, specific inhibitors of different endocytic pathways can be used. A reduction in peptide uptake in the presence of a particular inhibitor suggests the involvement of that pathway.[11][12]

Materials:

-

Cells seeded in a 24-well plate

-

Fluorescently labeled peptide

-

Endocytosis inhibitors (see Table 3 for examples)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells as described for the flow cytometry protocol.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitors at their recommended concentrations in serum-free medium for 30-60 minutes at 37°C.

-

Peptide Incubation: Without removing the inhibitor-containing medium, add the fluorescently labeled peptide to the desired final concentration and incubate for the standard time (e.g., 60 minutes).

-

Cell Harvesting and Analysis: Harvest and wash the cells as described in the flow cytometry protocol.

-

Data Analysis: Analyze the cells by flow cytometry and compare the MFI of the inhibitor-treated cells to that of the untreated control cells (incubated with the peptide but without any inhibitor). Calculate the percentage of inhibition for each inhibitor. A control experiment at 4°C should also be performed, as low temperatures inhibit all energy-dependent uptake processes.[12]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential cellular uptake pathways for a hydrophobic peptide and a logical workflow for its experimental characterization.

Caption: Potential cellular uptake pathways for a hydrophobic peptide.

Caption: Experimental workflow for characterizing peptide cellular uptake.

Conclusion

The characterization of the cellular uptake of a novel peptide such as this compound is a critical step in its development as a potential therapeutic agent. Although specific data for this molecule is not yet available, its structural features provide a rational basis for a systematic investigation. The high hydrophobicity of the core sequence suggests a propensity for membrane interaction and cellular entry, likely through an endocytic pathway such as macropinocytosis, which is common for hydrophobic peptides.[2] The C-terminal aldehyde group positions it as a potential inhibitor of intracellular proteases.

The experimental framework provided in this guide offers a robust starting point for elucidating the cellular uptake mechanisms of this peptide. By employing a combination of quantitative techniques like flow cytometry and qualitative visualization with confocal microscopy, alongside mechanistic studies using endocytosis inhibitors, researchers can build a comprehensive profile of how this peptide enters cells, where it localizes, and by what pathways it is trafficked. This knowledge is fundamental for understanding its bioavailability, potential off-target effects, and ultimately, for optimizing its design for therapeutic efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lifetein.com [lifetein.com]

- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 5. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of the novel peptide-drug conjugate, Ac-AAVALLPAVLLALLAP-LEHD-CHO. This molecule is designed for targeted cancer therapy by combining a putative cell-penetrating peptide (CPP) with a known inhibitor of caspase-9, a critical initiator of the intrinsic apoptosis pathway. Understanding the cytotoxic potential and mechanism of action of this conjugate is a crucial first step in its preclinical development.

The core of this molecule is the tetrapeptide aldehyde, Ac-LEHD-CHO, which acts as a reversible inhibitor of caspase-9. The "LEHD" sequence is a recognized cleavage site for caspase-9, allowing the aldehyde group to interact with the active site of the enzyme and block its function. By inhibiting caspase-9, Ac-LEHD-CHO can interfere with the apoptotic cascade, a key pathway in programmed cell death.

The long peptide sequence, Ac-AAVALLPAVLLALLAP, is predicted to function as a cell-penetrating peptide. CPPs are short peptides capable of traversing the plasma membrane and delivering various molecular cargoes, including small molecules and proteins, into the cytoplasm.[1][2] The hydrophobic and amphipathic nature of this sequence suggests it facilitates the uptake of the linked caspase-9 inhibitor into target cells, enhancing its bioavailability and therapeutic potential. The cytotoxicity of CPPs themselves can vary, and it is a factor to consider in the overall assessment of the conjugate.[3][4][5]

This guide will detail the experimental protocols for evaluating the cytotoxicity of this compound, present representative data, and illustrate the key molecular pathways and experimental workflows.

Data Presentation: Representative Cytotoxicity Data

While specific preliminary cytotoxicity data for this compound is not yet publicly available, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for other cytotoxic peptides and small molecule inhibitors against various cancer cell lines. This data serves as a benchmark for what might be expected from a novel cytotoxic agent and highlights the range of potencies observed in cancer research.

| Compound/Peptide | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| Platinum Nanoparticles | HeLa | Cervical Cancer | 24 | 53.74 ± 2.95 | [6] |

| Platinum Nanoparticles | DU-145 | Prostate Cancer | 24 | 75.07 ± 5.48 | [6] |

| Compound 1 (Oleoyl Hybrid) | HCT116 | Colon Cancer | 48 | 22.4 | [7] |

| Compound 2 (Oleoyl Hybrid) | HCT116 | Colon Cancer | 48 | 0.34 | [7] |

| 5-Fluorouracil | HCT116 | Colon Cancer | 48 | ~5 | [7] |

Table 1: Representative IC50 values of various cytotoxic agents against different cancer cell lines. This data is for illustrative purposes to provide context for the expected potency of novel anticancer compounds.

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]

MTT Cytotoxicity Assay Protocol

1. Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

3. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-